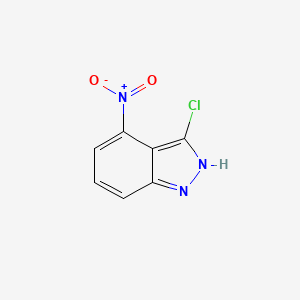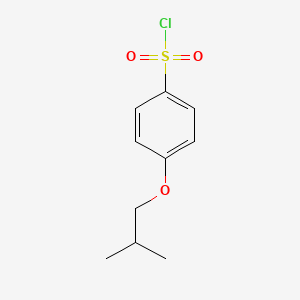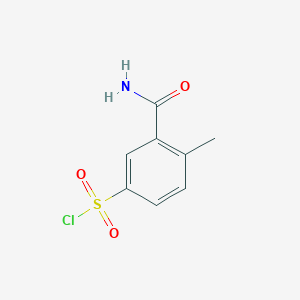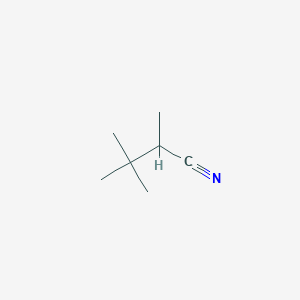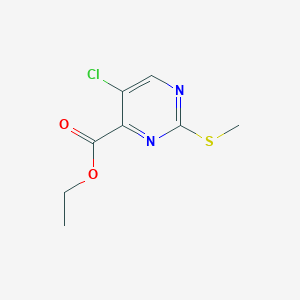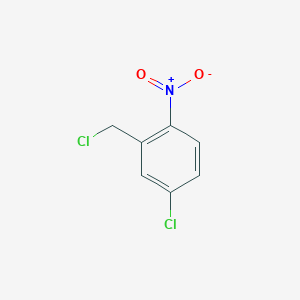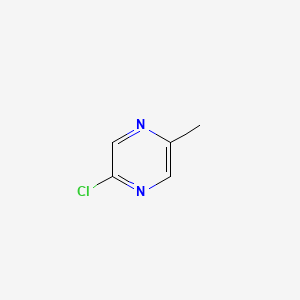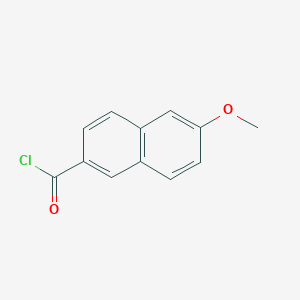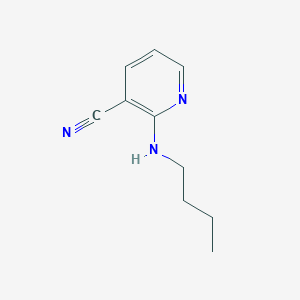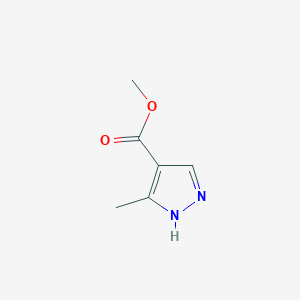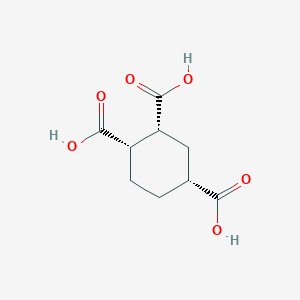
8-Chloroquinoléine-2-amine
Vue d'ensemble
Description
8-Chloroquinolin-2-amine is a derivative of quinoline, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
The synthesis of quinoline derivatives often involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .Molecular Structure Analysis
Quinoline is also known as 1-benzazine, benzopyridine, and 1-azanaphthalene . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects and explaining the wide occurrence of quinolones in bioactive natural products . An oxidant-free electrochemical regioselective chlorination of 8-aminoquinoline amides at ambient temperature in batch and continuous-flow was achieved .Physical And Chemical Properties Analysis
The molecular weight of 8-Chloroquinolin-2-amine is 178.62 . It is a pale yellow solid .Applications De Recherche Scientifique
Recherche anticancéreuse
Les dérivés de la 8-chloroquinoléine-2-amine ont été évalués pour leur potentiel en tant qu'agents anticancéreux. Par exemple, des composés avec ce groupement ont montré une activité contre les lignées cellulaires du cancer du poumon non à petites cellules, indiquant sa promesse dans la thérapeutique du cancer .
Synthèse de médicaments antipaludiques
La structure de base de la quinoléine est essentielle dans la synthèse de médicaments antipaludiques. Les dérivés de la this compound sont utilisés pour créer des agents antipaludiques puissants comme la chloroquine et la méfloquine .
Activités antimicrobiennes et antivirales
Les dérivés de la quinoléine présentent un large éventail d'activités pharmacologiques, notamment des effets antimicrobiens et antiviraux. Cela les rend précieux dans le développement de nouveaux traitements pour les maladies infectieuses .
Applications photovoltaïques
Les dérivés de la quinoléine, y compris ceux basés sur la this compound, sont explorés pour une utilisation dans les cellules photovoltaïques de troisième génération en raison de leurs propriétés électroniques souhaitables .
Matériaux fonctionnels avancés
Certains dérivés de la quinoléine sont utilisés dans la création de matériaux fonctionnels avancés, tels que les sondes fluorescentes, en raison de leurs propriétés chimiques uniques .
Chimie médicinale
En chimie médicinale, la polyvalence des dérivés de la quinoléine permet l'introduction de groupes fonctionnels qui peuvent être adaptés à des applications thérapeutiques spécifiques, ce qui en fait d'importants intermédiaires pharmaceutiques .
Anti-inflammatoire et anti-agrégation plaquettaire
Ces composés présentent également des activités anti-inflammatoires et anti-agrégation plaquettaire, qui sont cruciales dans le traitement de divers troubles inflammatoires et de maladies cardiovasculaires .
Catalyse et chimie synthétique
La quinoléine et ses dérivés sont synthétisés à l'aide de divers systèmes catalytiques, soulignant leur importance dans la recherche en chimie synthétique et en catalyse .
Mécanisme D'action
8-Chloroquinolin-2-amine has been found to interact with a variety of receptors and transporters in the body. It has been shown to bind to a variety of G protein-coupled receptors, including the serotonin receptor 5-HT1A and the dopamine receptor D2. It has also been found to interact with the monoamine transporter, the serotonin transporter, and the dopamine transporter. In addition, 8-Chloroquinolin-2-amine has been found to inhibit the enzyme cytochrome P450 2D6, which is involved in the metabolism of many drugs.
Biochemical and Physiological Effects
8-Chloroquinolin-2-amine has been found to have a wide range of biochemical and physiological effects. It has been shown to have antiviral, anti-inflammatory, and anti-cancer effects. It has also been found to reduce the activity of the enzyme cytochrome P450 2D6, which is involved in the metabolism of many drugs. In addition, 8-Chloroquinolin-2-amine has been found to increase the activity of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 8-Chloroquinolin-2-amine in laboratory experiments has a number of advantages. It is relatively simple and cost-effective to synthesize, and can be used to produce large quantities of the compound. In addition, 8-Chloroquinolin-2-amine has been found to interact with a variety of receptors and transporters in the body, making it useful for studying the effects of drugs on the central nervous system, the cardiovascular system, and the immune system. However, 8-Chloroquinolin-2-amine is not without its limitations. It is not water-soluble, and therefore must be dissolved in an organic solvent before use. In addition, 8-Chloroquinolin-2-amine has been found to be toxic at high concentrations, and therefore must be used with caution in laboratory experiments.
Orientations Futures
The potential applications of 8-Chloroquinolin-2-amine are vast, and there are many possible future directions for research. For example, further research could be conducted to explore the effects of 8-Chloroquinolin-2-amine on other biological systems, such as the endocrine system. In addition, further research could be conducted to explore the potential therapeutic applications of 8-Chloroquinolin-2-amine, such as its use as an antiviral, anti-inflammatory, or anti-cancer agent. Finally, further research could be conducted to explore the potential interactions of 8-Chloroquinolin-2-amine with other drugs, as well as its potential side effects.
Safety and Hazards
Propriétés
IUPAC Name |
8-chloroquinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYLCXRCRTXTJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40507427 | |
| Record name | 8-Chloroquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40507427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
343868-74-6 | |
| Record name | 8-Chloroquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40507427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-chloroquinolin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



